4-(4-Chloro-2-methylphenyl)phenol, 95%
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Overview
Description
4-(4-Chloro-2-methylphenyl)phenol, 95% (4-CMPP) is an aromatic hydrocarbon compound with a molecular weight of 182.59 g/mol and a melting point of 85.3 °C. It is a white, crystalline solid that is sparingly soluble in water, but soluble in organic solvents. 4-CMPP is used in the synthesis of various organic compounds, and has applications in scientific research, such as in the study of biochemical and physiological effects.
Scientific Research Applications
4-(4-Chloro-2-methylphenyl)phenol, 95% is used in scientific research to study the biochemical and physiological effects of certain compounds. It is used in the study of cell signaling pathways and the regulation of gene expression. In addition, 4-(4-Chloro-2-methylphenyl)phenol, 95% is used in the study of enzyme inhibition and drug metabolism. It has also been used to study the effects of certain compounds on the nervous system.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylphenyl)phenol, 95% is not fully understood. However, studies have shown that it binds to certain proteins in the body, such as cytochrome P450 enzymes and other enzymes involved in drug metabolism. It is thought to inhibit the activity of these enzymes, which can lead to the inhibition of certain biochemical and physiological processes.
Biochemical and Physiological Effects
4-(4-Chloro-2-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to the inhibition of drug metabolism and the inhibition of certain biochemical and physiological processes. In addition, 4-(4-Chloro-2-methylphenyl)phenol, 95% has been shown to inhibit the activity of certain enzymes involved in cell signaling pathways, which can lead to the inhibition of gene expression.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(4-Chloro-2-methylphenyl)phenol, 95% in lab experiments is its high yield, which is usually around 95%. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to using 4-(4-Chloro-2-methylphenyl)phenol, 95% in lab experiments. It is not stable in aqueous solutions, so it must be stored in an organic solvent. In addition, it is not very soluble in water, so it must be dissolved in an organic solvent before use.
Future Directions
There are a number of potential future directions for the use of 4-(4-Chloro-2-methylphenyl)phenol, 95% in scientific research. It could be used to study the effects of certain compounds on the nervous system, as well as the regulation of gene expression. In addition, it could be used to study the effects of certain compounds on the metabolism of drugs and other compounds. Finally, it could be used to study the effects of certain compounds on the immune system.
Synthesis Methods
4-(4-Chloro-2-methylphenyl)phenol, 95% is synthesized by the reaction of 4-chloro-2-methylphenol and sodium hydroxide. The reaction takes place in an aqueous medium, and the yield of 4-(4-Chloro-2-methylphenyl)phenol, 95% is usually around 95%. The reaction is carried out at a temperature of 80-90°C and a pressure of 1.2-1.5 bar. The reaction is typically completed within 30-60 minutes.
properties
IUPAC Name |
4-(4-chloro-2-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-8-11(14)4-7-13(9)10-2-5-12(15)6-3-10/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJNRBIAMRFTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683515 |
Source
|
Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-14-3 |
Source
|
Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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